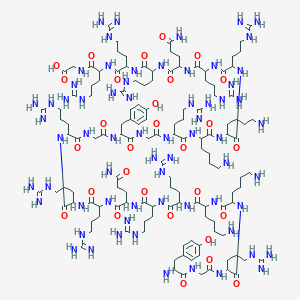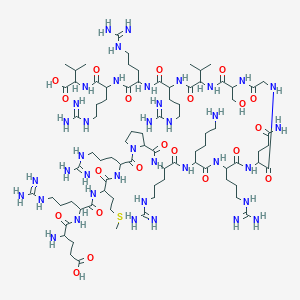
Myelin Basic Protein (68-82), guinea pig
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myelin Basic Protein (MBP) (68-82), guinea pig is a hydrophilic protein that may function to maintain the correct structure of myelin . It interacts with the lipids in the myelin membrane by electrostatic and hydrophobic interactions . This protein is the target of many post-translational modifications: it is N-terminally acetylated, methylated on an arginine residue, phosphorylated by various serine/threonine protein-kinases, and deamidated on some glutamine residues .
Molecular Structure Analysis
The molecular formula of Myelin Basic Protein (MBP) (68-82), guinea pig is C71H113N23O28 . The sequence of this protein is Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn . The molecular weight is 1736.8 .Aplicaciones Científicas De Investigación
Experimental Allergic Encephalomyelitis Studies
Studies have shown that myelin basic protein (MBP) from guinea pigs is effective in inducing experimental allergic encephalomyelitis (EAE) in rats, suggesting a role in immune response studies. McFarlin et al. (1973) noted that guinea pig MBP was more active than rat MBP in inducing EAE, suggesting species-specific differences in immunogenicity. Sun et al. (1995) further explored this by showing that different encephalitogenic T cell subsets are elicited by variant peptides of MBP, indicating a diversity in immune responses (McFarlin et al., 1973)(Sun et al., 1995).
Myelin Basic Protein in Immunologic Research
Research by Swanborg (1973) indicated that non-encephalitogenic forms of rat MBP, when given before sensitization with guinea pig MBP, significantly inhibited EAE in guinea pigs. This suggests different sites on the MBP molecule for immunologic induction and inhibition of EAE (Swanborg, 1973).
Role in T Cell Immunity and Memory
Kheradmand et al. (2009) discovered that MBP-reactive T cells persist in an inactive state in the bone marrow of Lewis rats that have recovered from autoimmune encephalomyelitis. This finding points to the potential role of MBP in T cell memory and immunity regulation (Kheradmand et al., 2009).
Antigenic Characteristics of MBP
Driscoll et al. (1974) highlighted the presence of multiple independent antigenic regions within the MBP molecule, indicating its complex immunogenic nature. This finding is crucial for understanding the interactions of MBP with the immune system (Driscoll et al., 1974).
Mecanismo De Acción
Target of Action
The primary target of Myelin Basic Protein (68-82), Guinea Pig is the immune system, specifically the T cells . This protein fragment is an immunodominant peptide epitope observed in multiple sclerosis and can be used to induce immune tolerance and downregulate T cell reactivity to myelin .
Mode of Action
This compound interacts with T cells, inducing a response that can lead to the development of experimental allergic encephalomyelitis (EAE), a model for human inflammatory demyelinating diseases . This interaction with T cells can lead to changes in the immune response, potentially leading to immune tolerance .
Biochemical Pathways
It is known that this protein fragment plays a role in the immune response, particularly in the context of autoimmune diseases like multiple sclerosis . It is believed to interact with the lipids in the myelin membrane by electrostatic and hydrophobic interactions .
Pharmacokinetics
As a peptide, it is expected to be soluble in water and dmso
Result of Action
The interaction of this compound with T cells can lead to changes in the immune response. Specifically, it can induce experimental allergic encephalomyelitis (EAE) in animal models . EAE is a commonly used experimental model for studying human inflammatory demyelinating diseases, such as multiple sclerosis .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJYNCPHLNVSO-OXKPGLRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H113N23O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1736.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











